molecular formula C18H17F3N2O B7429581 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one

5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B7429581
M. Wt: 334.3 g/mol
InChI Key: VCPXGAKALBPHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinolinones and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one involves the inhibition of protein kinases by binding to their active sites. This leads to the disruption of various cellular processes that are regulated by these kinases, ultimately leading to the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress the immune system in autoimmune disorders. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its potent inhibitory activity against certain protein kinases, which makes it a valuable tool for studying various cellular processes. However, one of the limitations is that this compound may exhibit off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions in the field of research involving 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one. One area of research is the development of more potent and selective inhibitors of protein kinases using this compound as a lead. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer and autoimmune disorders. Finally, the use of this compound as a tool for studying various cellular processes and signaling pathways is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of research.

Synthesis Methods

The synthesis of 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one involves the reaction of 4-(trifluoromethyl)phenethylamine with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The potential therapeutic applications of 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one have been explored in various scientific studies. One of the main areas of research is its use as an inhibitor of protein kinases, which play a crucial role in various cellular processes. This compound has been found to exhibit potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders.

Properties

IUPAC Name

5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c1-11(12-5-7-13(8-6-12)18(19,20)21)23-16-4-2-3-15-14(16)9-10-22-17(15)24/h2-8,11,23H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPXGAKALBPHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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